1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) is a novel potassium-competitive acid blocker (P-CAB) being investigated for its potential in treating acid-related diseases. [ [, ] ] Unlike earlier generations of P-CABs, TAK-438 possesses a point positive charge which enables it to accumulate more effectively in parietal cells. [ [] ]
TAK-438 was synthesized as part of a research program focused on developing a new generation of P-CABs. [ [] ] The research team prioritized synthesizing pyrrole derivatives with specific characteristics, such as low log D and high ligand-lipophilicity efficiency (LLE) values. [ [] ] While the specific steps involved in synthesizing TAK-438 are not detailed in the provided abstracts, paper [] suggests that it was efficiently achieved.
TAK-438 functions as a potassium-competitive acid blocker by inhibiting the gastric H+,K+-ATPase pump. [ [, ] ] This inhibition prevents the exchange of protons for potassium ions across the parietal cell membrane, effectively reducing gastric acid secretion. [ [] ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: